Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
CAS No.: 885518-67-2
Cat. No.: VC3819283
Molecular Formula: C10H6BrN3O2
Molecular Weight: 280.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885518-67-2 |
|---|---|
| Molecular Formula | C10H6BrN3O2 |
| Molecular Weight | 280.08 g/mol |
| IUPAC Name | methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | LDHQAQFDWZUAOH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N |
| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N |
Introduction
Physicochemical Properties
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate exhibits distinct physical and chemical characteristics, as summarized below:
Compared to its non-brominated analog, methyl 3-cyano-1H-indazole-4-carboxylate (density: , boiling point: 429.0 \, ^\circ\text{C}), the bromine substituent increases molecular weight and hydrophobicity, as evidenced by the higher LogP value . The low vapor pressure suggests limited volatility, necessitating handling in controlled environments .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler indazole precursors. While no explicit protocol for the target compound is published, analogous brominated indazoles suggest the following approach :
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Bromination: Introduce bromine at the 6-position using (N-bromosuccinimide) under radical or electrophilic conditions.
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Cyanation: Install the cyano group via nucleophilic substitution or palladium-catalyzed cyanation.
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Esterification: Protect the carboxyl group as a methyl ester using methanol under acidic conditions.
A hypothetical synthesis is outlined in Table 1.
Table 1: Proposed Synthetic Pathway for Methyl 6-Bromo-3-Cyano-1H-Indazole-4-Carboxylate
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Bromination | 6-Bromoindazole derivative | |
| 2 | Cyanation | 3-Cyano-6-bromoindazole | |
| 3 | Esterification | Target compound |
Purification and Characterization
Crude products are purified via flash chromatography (e.g., 50% petroleum ether/ethyl acetate) . Final characterization employs:
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LC-MS: For molecular ion confirmation ().
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NMR: To verify substitution patterns (anticipated NMR signals: δ 8.2 ppm for H-5, δ 4.0 ppm for methyl ester) .
Structural Analogs and Comparative Analysis
Structural analogs highlight the impact of substituents on properties (Table 2).
Table 2: Comparison of Brominated Indazole Derivatives
The cyano group in the target compound offers unique hydrogen-bonding capabilities compared to nitro or methyl substituents, influencing its interactions in biological systems .
Applications in Pharmaceutical Research
Drug Intermediate
Indazole derivatives are pivotal in developing kinase inhibitors and anticancer agents. The bromine and cyano groups in Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate enable:
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Suzuki-Miyaura Coupling: To introduce aryl/heteroaryl groups at the 6-position.
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Hydrolysis: Conversion to carboxylic acids for prodrug synthesis .
Case Study: Analogous Compounds
Methyl 4-bromo-1H-indazole-6-carboxylate (GlpBio, Catalog No. GF08431) is used in kinase inhibition assays, demonstrating the therapeutic relevance of brominated indazoles . Similarly, nitro-substituted analogs exhibit antimicrobial activity, suggesting potential for the target compound in infectious disease research .
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